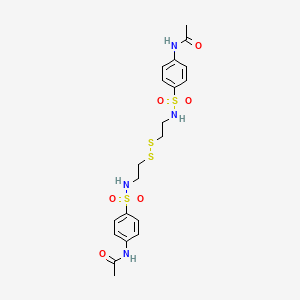
N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the acetylation of 4-aminophenylsulfonyl chloride to form 4-(acetylamino)phenylsulfonyl chloride. This intermediate is then reacted with ethylenediamine to introduce the ethylamino groups. Subsequent reactions with dithio compounds and further sulfonylation yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonyl and dithio groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and dithio groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This compound may also interfere with signaling pathways by modifying key proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but lacks the dithio groups.
Acetyldapsone: Contains the acetylamino and sulfonyl groups but differs in the overall structure.
Monoacetyldapsone: Similar to acetyldapsone but with a single acetyl group.
Uniqueness
The combination of these functional groups allows for versatile interactions with biological molecules and makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
83626-62-4 |
|---|---|
Molekularformel |
C20H26N4O6S4 |
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
N-[4-[2-[2-[(4-acetamidophenyl)sulfonylamino]ethyldisulfanyl]ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H26N4O6S4/c1-15(25)23-17-3-7-19(8-4-17)33(27,28)21-11-13-31-32-14-12-22-34(29,30)20-9-5-18(6-10-20)24-16(2)26/h3-10,21-22H,11-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
TXEHMVXZQGKSAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


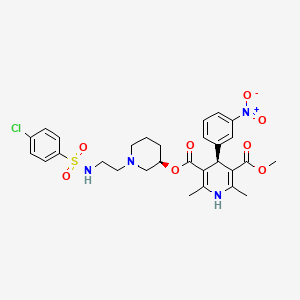
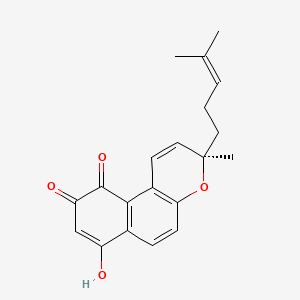
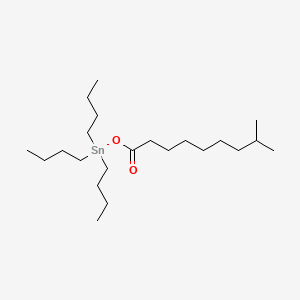
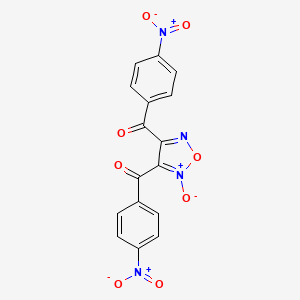
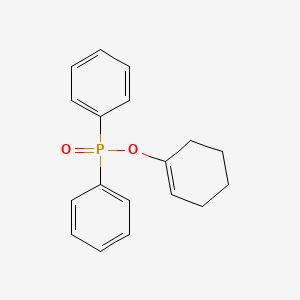
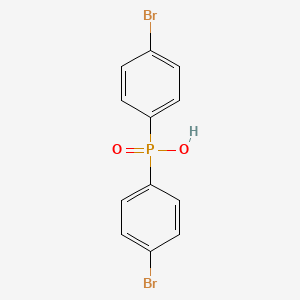

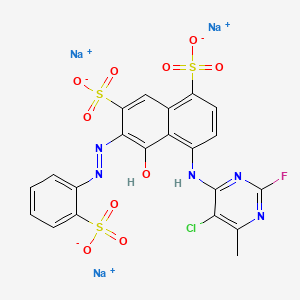
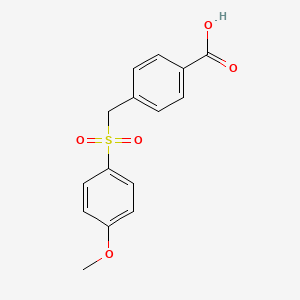
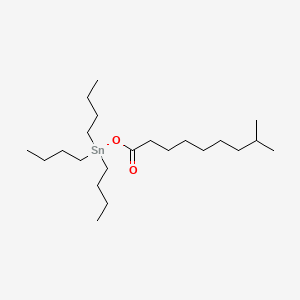
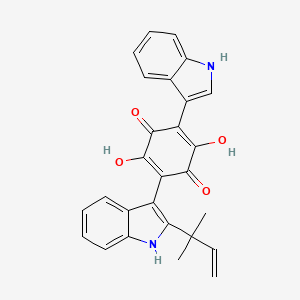
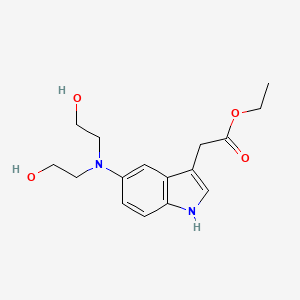
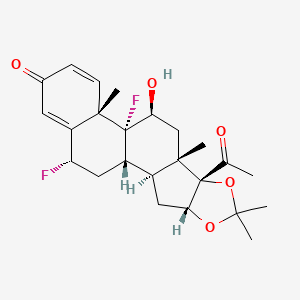
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
